1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene
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Overview
Description
1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene is an organic compound characterized by its unique structure, which includes multiple methyl groups and phenoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with mesitylene (1,3,5-trimethylbenzene) and 2,4,6-trimethylphenol.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Formation of Intermediate: The initial step involves the formation of 5-(2,4,6-trimethylphenoxy)pentanol through an etherification reaction.
Final Product: The intermediate is then reacted with mesitylene under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s phenoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the modulation of biochemical pathways, influencing various biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Known for its antioxidant properties and used in polymer stabilization.
1,3,5-Trimethyl-2,4,6-tris(4-carboxyphenyl)benzene: Utilized in the synthesis of coordination polymers and metal-organic frameworks.
1,3,5-Trimethyl-2-propylbenzene: Used as a solvent and in the synthesis of other organic compounds.
Uniqueness
1,3,5-Trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1,3,5-trimethyl-2-[5-(2,4,6-trimethylphenoxy)pentoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-16-12-18(3)22(19(4)13-16)24-10-8-7-9-11-25-23-20(5)14-17(2)15-21(23)6/h12-15H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQZKHCHDSEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCOC2=C(C=C(C=C2C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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